Bragsin1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bragsin1 is a potent, selective, and noncompetitive inhibitor of the nucleotide exchange factor BRAG2. It inhibits the activation of Arf GTPase with an IC50 value of 3 micromolar. This compound binds to the pleckstrin homology domain of BRAG2, acting as a noncompetitive interfacial inhibitor. This compound has shown significant anti-cancer activity and is primarily used in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bragsin1 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized using advanced organic synthesis techniques, including the use of specific catalysts and reagents to achieve high purity and yield .
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure consistency and quality. The process involves large-scale synthesis using automated reactors, followed by purification steps such as crystallization and chromatography. The final product is subjected to rigorous quality control tests to confirm its purity and activity .
Chemical Reactions Analysis
Types of Reactions: Bragsin1 primarily undergoes noncompetitive inhibition reactions with the pleckstrin homology domain of BRAG2. It does not participate in typical chemical reactions such as oxidation, reduction, or substitution under standard laboratory conditions .
Common Reagents and Conditions: The inhibition reaction of this compound with BRAG2 requires the presence of a lipid bilayer, as the compound binds at the interface between the pleckstrin homology domain and the lipid bilayer .
Major Products Formed: The primary product of the reaction between this compound and BRAG2 is the inhibited BRAG2 complex, which is unable to activate lipidated Arf .
Scientific Research Applications
Bragsin1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Bragsin1 exerts its effects by binding to the pleckstrin homology domain of BRAG2, a nucleotide exchange factor. This binding occurs at the interface between the pleckstrin homology domain and the lipid bilayer, rendering BRAG2 unable to activate lipidated Arf. This inhibition disrupts Arf GTPase signaling, affecting various cellular processes such as membrane trafficking and signal transduction .
Comparison with Similar Compounds
SecinH3: Another inhibitor of nucleotide exchange factors, but it targets the Sec7 domain of ArfGEFs.
Brefeldin A: A well-known inhibitor of ArfGEFs, but it acts through a different mechanism by stabilizing the Arf-GDP-Sec7 domain complex.
Uniqueness of Bragsin1: this compound is unique in its noncompetitive inhibition mechanism, specifically targeting the pleckstrin homology domain of BRAG2 without affecting the Sec7 domain. This selective inhibition makes this compound a valuable tool for studying protein-membrane interactions and developing targeted therapies .
Biological Activity
Bragsin1 is a novel compound recognized for its biological activity as a potent, selective, and noncompetitive inhibitor of the ArfGEF BRAG2. This article delves into the compound's mechanisms, research findings, and applications in various fields, particularly in cancer research.
Overview of this compound
- Chemical Identity : this compound is identified by the CAS number 369631-68-5.
- Mechanism of Action : It inhibits Arf GTPase activation with an IC50 of 3 μM by binding to the pleckstrin homology (PH) domain of BRAG2. This interaction prevents the activation of lipidated Arf, disrupting critical signaling pathways involved in cell motility and membrane dynamics.
Inhibition of ArfGEF BRAG2
This compound selectively inhibits BRAG2, which plays a crucial role in various cellular processes including membrane trafficking and cytoskeletal dynamics. The inhibition of BRAG2 has significant implications for cancer biology, particularly in breast cancer, where altered membrane trafficking contributes to tumor progression .
Anti-Cancer Properties
This compound has been investigated for its anti-cancer effects, particularly in breast cancer cell lines. Research indicates that this compound affects breast cancer stem cells by modulating the proportion of ALDH+ cells, which are indicative of stemness and tumorigenicity. A study demonstrated that treatment with this compound led to a reduction in ALDH+ cell populations, suggesting its potential as a therapeutic agent in targeting cancer stem cells .
Case Studies and Experimental Data
- Cellular Studies : In vitro studies have shown that this compound disrupts the trans-Golgi network dynamics, leading to altered protein transport and secretion pathways in cancer cells .
- Membrane Trafficking Alterations : A comprehensive review categorized various membrane trafficking pathways regulated by RABs/ARFs and highlighted how this compound influences these pathways in breast cancer progression. The following table summarizes key findings:
Membrane Trafficking Pathway | RABs/ARFs | Subcellular Localization | Regulation in Breast Cancer |
---|---|---|---|
Secretion/Exocytosis | RAB2A | ER, Golgi | Upregulated |
RAB3B | Synaptic vesicles | Upregulated | |
RAB8A | TGN, PM | Upregulated | |
Lysosomes/Autophagy | RAB26 | EEs, LEs | Downregulated |
Cytoskeleton Dynamics | ARL2 | Cytosol | Downregulated |
This table illustrates how specific RAB proteins are upregulated or downregulated in breast cancer, indicating their involvement in tumor biology and potential targets for this compound intervention .
Comparative Analysis with Similar Compounds
This compound is unique compared to other ArfGEF inhibitors due to its selective binding to the PH domain rather than the Sec7 domain targeted by compounds like SecinH3 and Brefeldin A. This specificity allows for more precise modulation of cellular processes without broadly affecting other pathways .
Properties
IUPAC Name |
6-methyl-5-nitro-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO4/c1-5-2-3-7-9(10(5)15(17)18)6(16)4-8(19-7)11(12,13)14/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUSXIBCGCFOQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)OC(=CC2=O)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.